SIRT2 Inhibitory Potency: The Impact of Dual 7-Br/6-OMe Substitution vs. Mono-Substituted Analogs
In a foundational SAR study for chroman-4-one SIRT2 inhibitors, the unsubstituted 2-pentylchroman-4-one (1b) showed negligible inhibition (4.9% at 200 µM), while a 6-methoxy analog (1h) retained only 20% inhibition [1]. In contrast, the 6,8-dibromo analog (1c) was highly potent with an IC50 of 1.5 µM, demonstrating that bromine substitution is critical for activity [1]. While 7-Bromo-6-methoxychroman-4-one was not directly tested in this series, class-level inference positions its dual 7-Br/6-OMe motif as an intermediate scaffold that combines the electron-donating methoxy group with the electron-withdrawing bromine, potentially offering a distinct potency and selectivity profile compared to mono-substituted or non-halogenated analogs.
| Evidence Dimension | SIRT2 Inhibition (% at 200 µM and IC50) |
|---|---|
| Target Compound Data | Not directly determined in the cited study; inferred to be intermediate between 6-OMe (20%) and 6,8-diBr (IC50 1.5 µM) |
| Comparator Or Baseline | 1. 6-Methoxychroman-4-one analog (1h): 20% inhibition at 200 µM [1]. 2. 6,8-Dibromo-2-pentylchroman-4-one (1c): IC50 1.5 µM [1]. 3. Unsubstituted chroman-4-one (1b): 4.9% inhibition [1]. |
| Quantified Difference | The presence of both a bromine and a methoxy group on the target compound suggests activity significantly higher than a mono-methoxy analog (20%) and potentially lower than the di-bromo analog (IC50 1.5 µM). |
| Conditions | In vitro fluorogenic assay using recombinant SIRT2 enzyme at 200 µM compound concentration [1]. |
Why This Matters
For researchers developing SIRT2 inhibitors, selecting 7-Bromo-6-methoxychroman-4-one provides a specific dual-substitution vector to probe the electronic and steric requirements of the enzyme's active site, a capacity not offered by the simpler, commercially available 6-methoxychroman-4-one or 7-bromochroman-4-one.
- [1] Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(18), 7104–7113. View Source
